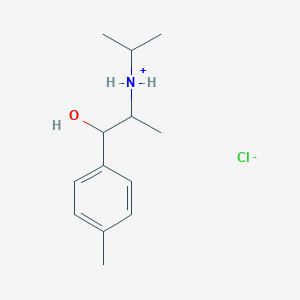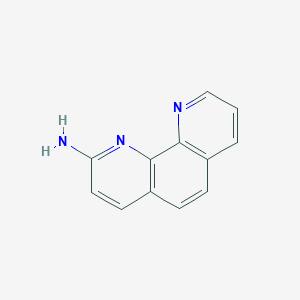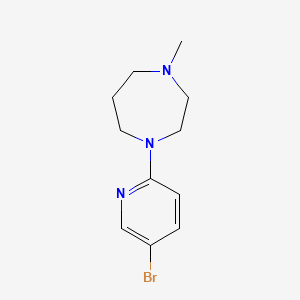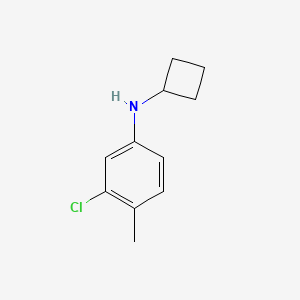
Exatecan Intermediate 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exatecan Intermediate 7 is a crucial intermediate compound used in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor. This compound is primarily utilized in the preparation of antibody-drug conjugates, which are essential in cancer research and treatment .
Preparation Methods
The synthesis of Exatecan Intermediate 7 involves several steps, starting from 3-fluoro-4-methylaniline. The process includes acylation, bromination, and cross-coupling reactions to obtain an intermediate compound A. This intermediate is then subjected to a rearrangement reaction to produce intermediate compound B. Finally, this compound is obtained through deprotection, condensation, and hydrolysis reactions .
Chemical Reactions Analysis
Exatecan Intermediate 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Exatecan Intermediate 7 has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is used in the study of DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: It is used in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: It is used in the large-scale production of Exatecan and related compounds for pharmaceutical applications .
Mechanism of Action
Exatecan Intermediate 7 exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Exatecan Intermediate 7 is unique compared to other similar compounds due to its high potency and specificity as a DNA topoisomerase I inhibitor. Similar compounds include:
Topotecan: Another DNA topoisomerase I inhibitor used in cancer therapy.
Irinotecan: A prodrug that is converted into its active form, SN-38, which inhibits DNA topoisomerase I.
Camptothecin: The parent compound from which many topoisomerase I inhibitors are derived .
This compound stands out due to its enhanced stability and efficacy in forming antibody-drug conjugates, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
N-[(7E)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10+ |
InChI Key |
TUUIIOPQMWHACM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=C(C2=C1CC/C(=N\O)/C2=O)NC(=O)C)F |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)
![3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)


methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)



![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)



